
10alpha-Hydroxy-beta-isomorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10alpha-Hydroxy-beta-isomorphine is a derivative of morphine, a well-known opioid analgesic. This compound is often encountered as a by-product in the synthesis of 10alpha-hydroxymorphine. It has a molecular formula of C17H19NO4 and a molecular weight of 301.337 g/mol . The structure of this compound includes a hydroxyl group at the 10th position, which differentiates it from its parent compound, morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10alpha-Hydroxy-beta-isomorphine typically involves the oxidation of codeine. The process begins with the oxidation of codeine using chromium (VI) oxide in dilute sulfuric acid, which yields 10alpha-hydroxycodeine . This intermediate is then acetylated to form a diacetate, which is subsequently O-demethylated using boron tribromide to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process would likely involve stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 10alpha-Hydroxy-beta-isomorphine undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of codeine.
Acetylation: The intermediate 10alpha-hydroxycodeine is acetylated to form a diacetate.
O-demethylation: The final step involves the O-demethylation of the diacetate to yield this compound.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide in dilute sulfuric acid.
Acetylation: Acetic anhydride or acetyl chloride.
O-demethylation: Boron tribromide.
Major Products Formed: The major product formed from these reactions is this compound, with 10alpha-hydroxycodeine and its diacetate as intermediates .
Scientific Research Applications
10alpha-Hydroxy-beta-isomorphine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10alpha-Hydroxy-beta-isomorphine is similar to that of other morphine derivatives. It likely exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors . This binding inhibits the ascending pain pathways, leading to decreased perception and response to pain . The presence of the hydroxyl group at the 10th position may influence its binding affinity and potency compared to other morphine derivatives .
Comparison with Similar Compounds
10alpha-Hydroxymorphine: A closely related compound with similar chemical structure and properties.
Hydromorphone: Another morphine derivative with a different substitution pattern.
Codeine: The starting material for the synthesis of 10alpha-Hydroxy-beta-isomorphine.
Uniqueness: this compound is unique due to the specific placement of the hydroxyl group at the 10th position, which differentiates it from other morphine derivatives. This structural variation may result in distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(4S,4aR,5R,7aS,12bS,13S)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-5,9,13-triol |
InChI |
InChI=1S/C17H19NO4/c1-18-7-6-17-11-5-4-9(19)13(17)14(18)15(21)8-2-3-10(20)16(22-11)12(8)17/h2-5,9,11,13-15,19-21H,6-7H2,1H3/t9-,11+,13+,14+,15+,17-/m1/s1 |
InChI Key |
NRTVZEUDAAWSHI-LHSDCZHYSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C=C[C@H]([C@H]2[C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
CN1CCC23C4C=CC(C2C1C(C5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


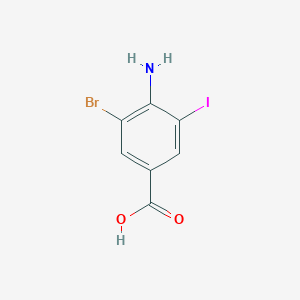
![N-[(3S,3aS,5aS,10S,10aS,10bS)-3,5a,10-trimethyl-2-oxo-3,3a,4,5,6,10,10a,10b-octahydro-[1]benzofuro[7,6-f][1,3]benzothiazol-8-yl]-2,6-difluorobenzamide](/img/structure/B13449050.png)
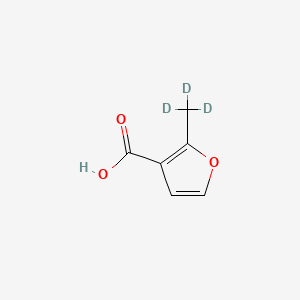



![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)
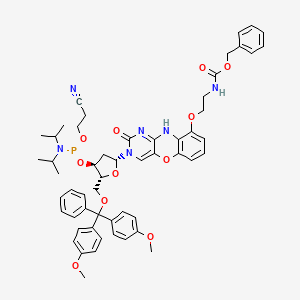
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
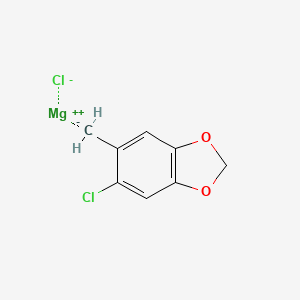
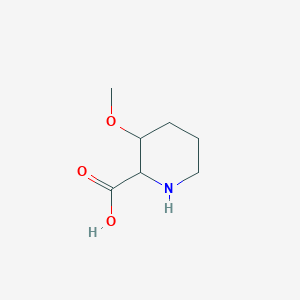
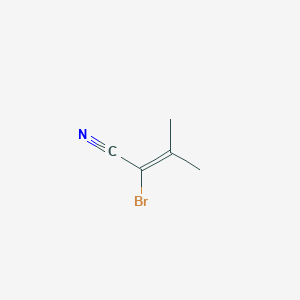
![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)
